

Application Notes and Protocols for Apo- Enterobactin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	apo-Enterobactin	
Cat. No.:	B10823528	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin (Ent) is a high-affinity siderophore produced by Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺) from the environment.[1][2] Its iron-free form, **apo-enterobactin** (apo-Ent), is a powerful iron chelator with significant potential for use in various cell-based assays.[3] With an exceptionally high affinity for Fe³⁺ (K = 10^{52} M⁻¹), apo-Ent can effectively compete for and sequester iron from host iron-binding proteins like transferrin and lactoferrin.[1][2] This potent iron-chelating property makes apo-Ent a valuable tool for studying cellular iron metabolism, inducing iron-deficient conditions, and investigating the effects of iron deprivation on cellular processes such as proliferation and apoptosis.[3][4] Recent studies have highlighted the anti-proliferative and pro-apoptotic effects of apo-Ent on cancer cells, suggesting its potential as an anti-cancer agent.[3][4]

These application notes provide detailed protocols for utilizing **apo-enterobactin** in cell-based assays to investigate its effects on cell viability, iron chelation, and cellular iron uptake.

Key Applications

 Induction of Iron Deprivation: Study the cellular response to iron deficiency in a controlled manner.

- Anti-Cancer Research: Investigate the cytotoxic and anti-proliferative effects of apo-Ent on various cancer cell lines.[3]
- Immunology Research: Explore the modulation of immune cell function and signaling pathways by altering iron availability.[1]
- Microbiology Research: Understand the role of siderophores in bacterial pathogenesis and host-pathogen interactions.[1]

Data Presentation

Table 1: Effect of Apo-Enterobactin on Cancer Cell

Viability

viability			
Cell Line	Apo-Enterobactin Concentration (μΜ)	Incubation Time (hours)	% Cell Viability (Annexin V/PI Staining)
RAW264.7	0 (Control)	24	95 ± 3.2
10	24	78 ± 4.1	
25	24	55 ± 2.8	_
50	24	32 ± 3.5	_
J774A.1	0 (Control)	24	92 ± 2.9
10	24	75 ± 3.7	
25	24	51 ± 4.0	_
50	24	28 ± 2.5	_
· · · · · · · · · · · · · · · · · · ·		<u> </u>	

Table 2: Intracellular Iron Chelation by Apo-Enterobactin

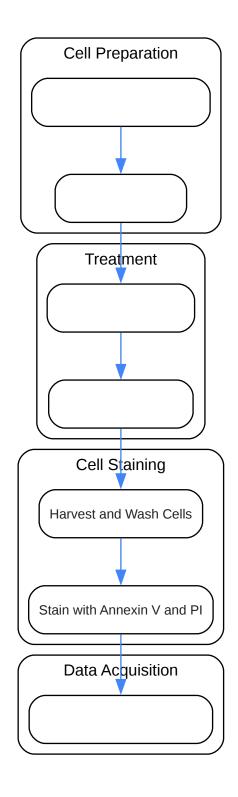
Cell Line	Treatment	Incubation Time (hours)	Labile Iron Pool (LIP) Fluorescence (Normalized to Control)
MIN6	Vehicle Control	3	1.00
Apo-Enterobactin (25 μΜ)	3	0.45 ± 0.08	
Holo-Enterobactin (25 μΜ)	3	0.98 ± 0.05	_

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Apoptosis using Annexin V/PI Staining

This protocol details the methodology to determine the effect of **apo-enterobactin** on the viability and induction of apoptosis in mammalian cells.

Materials:


- Mammalian cell line of interest (e.g., RAW264.7, J774A.1)[3]
- Complete cell culture medium (consider using serum-free or low-lipocalin-2 medium to avoid sequestration of enterobactin)[5]
- Apo-enterobactin stock solution
- 12-well cell culture plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (if using adherent cells)
- FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
- · Flow cytometer

Procedure:

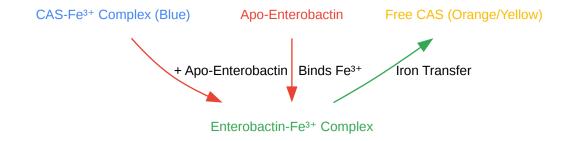
- Cell Seeding: Seed cells in a 12-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[6]
- Treatment: The following day, treat the cells with a range of apo-enterobactin concentrations (e.g., 0, 10, 25, 50 μM).[6] Include a vehicle control (the solvent used to dissolve apo-enterobactin).
- Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[6]
- · Cell Harvesting:
 - For suspension cells, gently collect the cells into centrifuge tubes.
 - For adherent cells, aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells.
- Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add FITC Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[6]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6] Quantify the percentage of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Click to download full resolution via product page

Caption: Experimental workflow for apoptosis assay.

Protocol 2: Chrome Azurol S (CAS) Assay for In Vitro Iron Chelation

This protocol describes a colorimetric assay to quantify the iron-chelating activity of **apoenterobactin**. The assay is based on the principle that a strong chelator will remove iron from the blue-colored CAS-iron complex, resulting in a color change that can be measured spectrophotometrically.[5]


Materials:

- Apo-enterobactin sample
- Chrome Azurol S (CAS) assay solution
- 96-well microplate
- Microplate reader

Procedure:

- CAS Reagent Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands.[5]
- Assay Setup: In a 96-well plate, add 100 μL of the CAS assay solution to each well.
- Sample Addition: Add your **apo-enterobactin** sample to the wells to achieve the desired final concentration (e.g., 25 μM).[5] Include a reference well with the CAS reagent only.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes to 3 hours).
- Measurement: Measure the absorbance at 630 nm using a microplate reader.[5]
- Calculation: Calculate the percentage of iron chelation using the following formula: %
 Chelation = [(Ar As) / Ar] x 100 Where Ar is the absorbance of the reference (CAS reagent without siderophore) and As is the absorbance of the sample.[5]

Click to download full resolution via product page

Caption: Principle of the CAS iron chelation assay.

Protocol 3: Cellular Iron Uptake Assay using Radiolabeled Iron

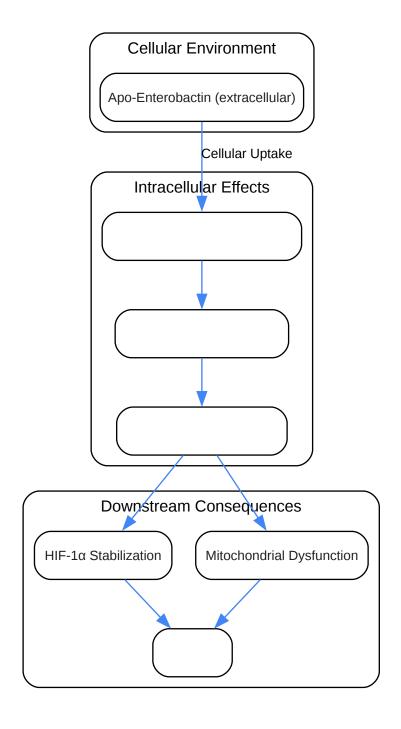
This protocol outlines a method to measure the uptake of iron complexed with enterobactin using a radioactive iron isotope.

Materials:

- · Mammalian cell line of interest
- · Complete cell culture medium
- Apo-enterobactin
- 55FeCl₃
- Krebs-Ringer buffer
- Lysis buffer (e.g., 0.1 M NaOH)
- Scintillation counter

Procedure:

• Preparation of ⁵⁵Fe-enterobactin: Prepare the ⁵⁵Fe-enterobactin complex by incubating **apoenterobactin** with ⁵⁵FeCl₃.



- Cell Preparation: Seed cells and allow them to grow to the desired confluency. On the day of the experiment, wash the cell monolayers twice with ice-cold Krebs-Ringer buffer.
- Uptake Assay: Add the ⁵⁵Fe-enterobactin solution to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
- Stopping the Uptake: To stop the reaction, aspirate the radioactive solution and wash the cells three times with ice-cold Krebs-Ringer buffer containing 1 mM EDTA to remove noninternalized iron.[6]
- Cell Lysis: Lyse the cells with a suitable lysis buffer.[6]
- Measurement: Measure the radioactivity in the cell lysates using a scintillation counter.[6]
- Normalization: Determine the protein concentration of the cell lysates to normalize the radioactive counts.[6]

Signaling Pathways

Apo-enterobactin primarily exerts its effects by chelating intracellular iron, thereby impacting various iron-dependent cellular processes. This can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the induction of apoptotic pathways.

Click to download full resolution via product page

Caption: Apo-enterobactin's cellular mechanism.

Troubleshooting

• Low or no effect of apo-enterobactin:

- Presence of Lipocalin-2 (Lcn2): Serum in the culture medium contains Lcn2, which can sequester enterobactin and inhibit its activity.[3][5] Consider using serum-free media or cell lines with low Lcn2 expression.[6]
- Degraded Apo-Enterobactin: Ensure proper storage of the apo-enterobactin stock solution (typically at -20°C or -80°C, protected from light).[6]
- Inconsistent results:
 - pH of the medium: The iron-chelating efficiency of enterobactin can be pH-dependent.[5]
 Ensure consistent pH across experiments.
 - Cell density: Ensure consistent cell seeding density and growth phase.

Conclusion

Apo-enterobactin is a versatile and potent tool for cell-based assays, enabling researchers to probe the intricate roles of iron in cellular physiology and pathology. The protocols and information provided herein offer a foundation for the successful application of **apo-enterobactin** in a variety of research contexts, from cancer biology to immunology. Careful consideration of experimental conditions, particularly the presence of interfering substances like Lcn2, is crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterobactin Wikipedia [en.wikipedia.org]
- 3. Enterobactin, an Iron Chelating Bacterial Siderophore, Arrests Cancer Cell Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]

- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Apo-Enterobactin in Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823528#using-apo-enterobactin-in-cell-based-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com